Hexadecilamina

Descripción general

Descripción

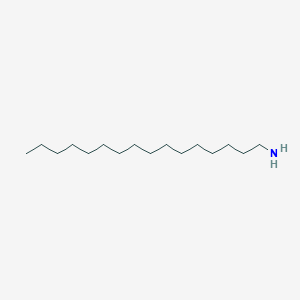

Hexadecylamine, also known as 1-hexadecylamine or cetylamine, is an organic compound with the chemical formula CH₃(CH₂)₁₅NH₂. It is a long-chain primary amine, typically appearing as a white waxy solid with an ammonia-like odor. Hexadecylamine is insoluble in water but soluble in organic solvents. It is widely used in various industrial applications, including the production of surfactants, corrosion inhibitors, and as a chemical intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

Materials Science

1.1. Polymer Nanocomposites

Hexadecylamine is utilized in the preparation of polymer nanocomposites, enhancing their mechanical and thermal properties. For instance, it has been melt blended with poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3,4HB)), resulting in improved biodegradability and biocompatibility for applications in bioengineering . The high surface-to-volume ratio and porosity of these nanocomposites make them suitable for tissue engineering applications.

1.2. Capping Agent in Nanocrystal Synthesis

Hexadecylamine serves as a capping agent during the synthesis of semiconductor nanocrystals, such as CdSe and CdSe/ZnS. This application is critical for producing highly luminescent monodisperse nanoparticles that are used in optoelectronic devices . The amine stabilizes the nanoparticles and controls their growth, which is essential for achieving desired optical properties.

Nanotechnology

2.1. Functionalized Graphene Quantum Dots (GQDs)

Recent studies have shown that hexadecylamine can functionalize graphene quantum dots, significantly enhancing their adsorption capacity for organic pollutants like phenanthrene. The functionalization process alters the surface chemistry of GQDs, promoting multilayer adsorption mechanisms that improve their efficiency as adsorbents in environmental remediation .

2.2. Iron Oxide Nanoparticles

Hexadecylamine has been employed to modify iron oxide nanoparticles for various applications, including magnetic resonance imaging (MRI). These nanoparticles can serve as contrast agents due to their hydrophobic properties, which enhance their stability in biological environments .

Environmental Applications

3.1. Adsorption Studies

The adsorption behavior of hexadecylamine onto iron surfaces from hexadecane oil has been characterized to improve understanding of its role as a model additive in oil-water separation processes . This property is particularly useful in environmental cleanup efforts where oil spills occur.

3.2. Photocatalysis

Hexadecylamine is used in photocatalytic systems to degrade organic pollutants. When incorporated into semiconductor nanocrystals, it enhances the photocatalytic activity by improving charge separation and reducing recombination rates during pollutant degradation processes .

Biomedical Applications

4.1. Drug Delivery Systems

In biomedical research, hexadecylamine-modified nanoparticles have shown promise as drug delivery vehicles due to their ability to encapsulate hydrophobic drugs while maintaining biocompatibility . The hydrophobic side chains facilitate interaction with biological membranes, enhancing drug solubility and bioavailability.

4.2. Imaging Agents

Hexadecylamine-functionalized iron oxide nanoparticles have been explored as T2-weighted MRI contrast agents for lymph node detection. Their unique properties allow for improved imaging contrast, aiding in medical diagnostics .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Polymer nanocomposites | Enhanced mechanical properties |

| Capping agent for nanocrystals | Control over growth and optical properties | |

| Nanotechnology | Functionalized GQDs | Improved adsorption capacity for pollutants |

| Iron oxide nanoparticles | Stable MRI contrast agents | |

| Environmental Science | Adsorption studies | Effective oil-water separation |

| Photocatalysis | Degradation of organic pollutants | |

| Biomedical Applications | Drug delivery systems | Enhanced solubility and bioavailability |

| Imaging agents | Improved diagnostic capabilities |

Mecanismo De Acción

Mode of Action

Hexadecylamine has been used as both a reducing agent and stabilizer in the synthesis of nanoparticles, such as gold (Au) and silver (Ag) nanoparticles . It acts by reducing the metal ions to form nanoparticles and then stabilizes these particles by capping their surface . This dual role of hexadecylamine is crucial for investigating the capping mechanism of nanoparticles’ surfaces .

Biochemical Pathways

It has been suggested that hexadecylamine may influence the jasmonic acid signaling pathway, which plays a key role in plant growth and development .

Pharmacokinetics

Given its chemical structure, it is likely that hexadecylamine is lipophilic and may be absorbed through biological membranes .

Result of Action

Hexadecylamine has been shown to have significant effects on the synthesis of nanoparticles. For instance, hexadecylamine-capped Au and Ag nanoparticles have been found to be highly crystalline and possess good optical properties . These nanoparticles have potential applications in surface-enhanced Raman scattering (SERS), a powerful technique for molecular detection .

Action Environment

The action of hexadecylamine can be influenced by various environmental factors. For example, the synthesis of nanoparticles using hexadecylamine can be affected by factors such as temperature and the presence of other chemicals . Furthermore, hexadecylamine may react with oxidizing agents and neutralize acids in exothermic reactions to form salts plus water . It is also sensitive to prolonged exposure to air .

Análisis Bioquímico

Biochemical Properties

Hexadecylamine has been used as a reducing agent and stabilizer in the synthesis of nanoparticles . It interacts with metal ions to form metal nanoparticles, which have been used in various biochemical reactions . The nature of these interactions is primarily electrostatic, with the positively charged amine group of hexadecylamine interacting with the negatively charged metal ions .

Cellular Effects

Hexadecylamine has been shown to have effects on bacterial growth and motility . For instance, it has been found to modulate the swarming motility of bacteria such as Bacillus and Pseudomonas . It also influences the growth and cellular viability of these bacteria .

Molecular Mechanism

The molecular mechanism of hexadecylamine’s action is largely based on its interactions with other molecules at the molecular level. For instance, in the synthesis of nanoparticles, hexadecylamine acts as a reducing agent, reducing metal ions to form metal nanoparticles . It also acts as a stabilizer, preventing the aggregation of the nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, hexadecylamine has been used to synthesize graphene quantum dots, which have shown potential for the removal of organic pollutants from water . Over time, the efficiency of these quantum dots in pollutant removal was found to be stable, indicating the stability of hexadecylamine in these settings .

Metabolic Pathways

Hexadecylamine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it is not involved in any known metabolic pathways in the human body .

Métodos De Preparación

Hexadecylamine can be synthesized through several methods:

Reduction of Hexadecanenitrile: One common method involves the reduction of hexadecanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.

Amination of Hexadecane: Another method involves the direct amination of hexadecane using ammonia in the presence of a catalyst. This process requires high temperatures and pressures to achieve the desired conversion.

Industrial Production: Industrially, hexadecylamine is produced by the hydrogenation of hexadecanenitrile or by the amination of fatty acids derived from natural sources such as palm oil. .

Análisis De Reacciones Químicas

Hexadecylamine undergoes various chemical reactions, including:

Oxidation: Hexadecylamine can be oxidized to form hexadecanal and hexadecanoic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: It can act as a reducing agent, particularly in the synthesis of metal nanoparticles.

Substitution: Hexadecylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. This reaction typically requires a base such as sodium hydroxide.

Acid-Base Reactions: As a primary amine, hexadecylamine readily reacts with acids to form ammonium salts.

Comparación Con Compuestos Similares

Hexadecylamine can be compared with other long-chain amines such as:

Octadecylamine (C₁₈H₃₇NH₂): Similar to hexadecylamine but with a longer carbon chain. It has similar applications in surfactant and nanoparticle synthesis but may offer different physical properties due to the longer chain length.

Dodecylamine (C₁₂H₂₅NH₂): A shorter-chain amine with similar chemical properties but different solubility and melting point characteristics.

Tetradecylamine (C₁₄H₃₁NH₂): Another long-chain amine with properties and applications similar to hexadecylamine.

Hexadecylamine is unique in its balance of chain length and functional properties, making it a versatile compound for various applications.

Actividad Biológica

Hexadecylamine (HDA), a long-chain primary amine, has garnered attention in various fields of research due to its unique biological activities and potential applications in nanotechnology, drug delivery, and environmental remediation. This article explores the biological activity of hexadecylamine, emphasizing its interactions at the molecular level, its role in functionalized materials, and its implications in biological systems.

Hexadecylamine is characterized by a hydrophobic long carbon chain (C16) attached to an amine group. This structure allows it to interact effectively with both organic and inorganic materials, making it a versatile compound in various applications.

1. Antimicrobial Properties

Research indicates that hexadecylamine exhibits antimicrobial activity against various bacterial strains. A study on cobalt(III) dimethylglyoximato complexes revealed that hexadecylamine plays a crucial role in enhancing the antimicrobial properties of these complexes. The minimum inhibitory concentrations (MIC) were determined for several pathogens, demonstrating that hexadecylamine-modified complexes had lower MIC values compared to their unmodified counterparts, indicating enhanced efficacy against microbial growth .

2. Functionalization of Nanomaterials

Hexadecylamine is often used to functionalize nanoparticles, enhancing their adsorption capacities and stability. For instance, hexadecylamine-functionalized graphene quantum dots (GQDs) have shown significant improvements in adsorption properties for environmental pollutants like phenanthrene. The modified GQDs displayed a maximum adsorption capacity of approximately 1377 mg/g under optimal conditions, highlighting the effectiveness of hexadecylamine in enhancing the material's interaction with organic contaminants .

3. Drug Delivery Systems

In drug delivery applications, hexadecylamine has been used to create cationic liposomes that facilitate gene transfer. Studies have shown that liposomes prepared with hexadecylamine exhibit superior transfection efficiency compared to those made with shorter-chain amines or mono-head counterparts. This property is attributed to the increased hydrophobicity and membrane fusion capabilities provided by the long carbon chain .

Case Study 1: Adsorption Studies on Hexadecylamine-Modified GQDs

A detailed study focused on the adsorption behavior of phenanthrene onto hexadecylamine-modified GQDs revealed that:

- The Sips hybrid isotherm model best described the adsorption process.

- The adsorption was found to be spontaneous and exothermic, indicating favorable interactions between the adsorbate and adsorbent.

- FTIR analysis confirmed successful functionalization, showing significant changes in spectral peaks corresponding to amide bond formation .

Case Study 2: Immunotoxicity Evaluations

Another study explored the immunotoxic effects of hexadecylamine derivatives in vitro. The evaluation involved assessing cytokine production in response to hexadecylamine exposure. Results indicated that certain derivatives could modulate immune responses by altering cytokine profiles such as IL-4 and IL-10 levels, suggesting potential applications in immunotherapy .

Data Tables

Propiedades

IUPAC Name |

hexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLUATLTXUNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1602-97-7 (hydrochloride), 2016-52-6 (acetate), 3151-59-5 (hydrofluoride) | |

| Record name | Hexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025390 | |

| Record name | Hexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecylamine is a white solid. (NTP, 1992), Liquid, White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS] | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

613 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

285 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8129 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-27-1, 68037-95-6 | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H0Q02M4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

115.2 °F (NTP, 1992) | |

| Record name | HEXADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.